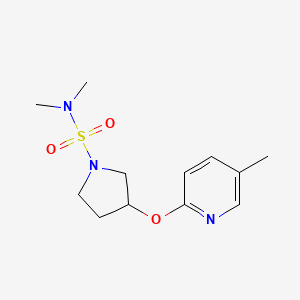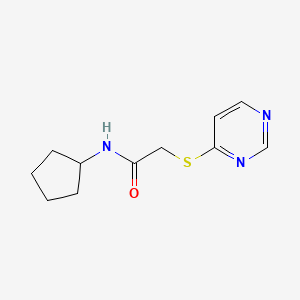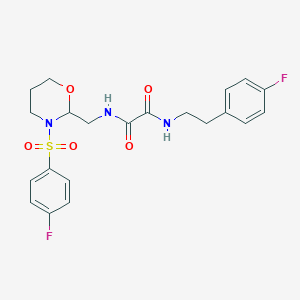
N,N-dimethyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-sulfonamide, also known as DMXAA or ASA404, is a synthetic small molecule that has been extensively studied for its anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous preclinical and clinical studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have investigated the synthesis and properties of sulfonamide and related compounds, highlighting their relevance in developing new heterocyclic compounds with potential applications in materials science and catalysis. For instance, Bagley et al. (2005) demonstrated a multistep synthesis process for dimethyl sulfomycinamate, showcasing the compound's role in the synthesis of the sulfomycin family of antibiotics through Bohlmann-Rahtz heteroannulation reactions (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005). Additionally, the study on the supramolecular structures of sulfonamide isomers by Kosutić Hulita et al. (2005) provides insights into the conformation and hydrogen-bonding arrangements of these compounds, which are essential for their chemical behavior and potential applications (Kosutić Hulita, Danilovski, Filić, Marinković, Meštrović, & Dumić, 2005).
Applications in Material Science
Research by Mansoori and Ghanbari (2015) on novel, thermally stable polyimides containing a 1,3,4-oxadiazole and pyridine moieties introduces a new aromatic diamine for the synthesis of polymers with potential for heavy metal ion adsorption, showcasing the application of related compounds in environmental remediation and material science (Mansoori & Ghanbari, 2015).
Propiedades
IUPAC Name |
N,N-dimethyl-3-(5-methylpyridin-2-yl)oxypyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-10-4-5-12(13-8-10)18-11-6-7-15(9-11)19(16,17)14(2)3/h4-5,8,11H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGNRKMDEXLZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2470443.png)





![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B2470451.png)
![N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470452.png)


![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride](/img/structure/B2470456.png)

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2470461.png)
![N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2470465.png)